![molecular formula C13H10FNO3 B6368269 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% CAS No. 1261997-63-0](/img/structure/B6368269.png)
4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95%
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Overview
Description
4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine (95%) is a novel compound that has recently been synthesized and studied for its potential scientific applications. It is an organic compound belonging to the class of pyridine derivatives and has a fluorine atom at the 4-position. This compound has been used in various scientific research applications due to its unique properties, such as its high solubility in both water and organic solvents, its low toxicity, and its high reactivity.
Scientific Research Applications
4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine has been used in various scientific research applications. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. It has also been used in the synthesis of various pharmaceuticals and other compounds. Additionally, it has been used in the synthesis of organic catalysts and in the study of organic reactions.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine is not yet fully understood. It is believed that the compound acts as an electron-donating group, which can facilitate the transfer of electrons between molecules and increase the rate of reaction. Additionally, it is believed that the compound can act as an acid-base catalyst, which can increase the rate of reaction by providing a source of protons.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine are not yet fully understood. However, studies have shown that the compound is non-toxic and does not have any significant side effects. Additionally, it has been shown to have no significant effect on the metabolism or other physiological processes of cells.
Advantages and Limitations for Lab Experiments
4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine has several advantages and limitations for lab experiments. One of the primary advantages of this compound is its high solubility in both water and organic solvents, which makes it ideal for a wide range of laboratory experiments. Additionally, the compound is non-toxic and has a low vapor pressure, which makes it safe to use in laboratory settings. However, the compound is highly reactive and can react with other compounds, which can limit its use in certain experiments.
Future Directions
The potential future directions for 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine are numerous. One potential direction is the use of the compound in the synthesis of new organic compounds, such as pharmaceuticals, or in the study of organic reactions. Additionally, the compound could be used in the development of new catalysts or in the study of its biochemical and physiological effects. Finally, the compound could be used in the development of new materials or in the study of its reactivity.
Synthesis Methods
4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine is synthesized using a two-step process. The first step involves the reaction of 4-fluoro-3-methoxycarbonylphenol with pyridine in the presence of a base, such as sodium hydroxide, to produce the desired product. The second step involves the reaction of the product with an acid, such as hydrochloric acid, to produce the desired compound. The reaction conditions must be carefully controlled to ensure the desired product is obtained.
properties
IUPAC Name |
methyl 2-fluoro-5-(2-oxo-1H-pyridin-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)10-6-8(2-3-11(10)14)9-4-5-15-12(16)7-9/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKNBMNTMQLHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=O)NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683100 |
Source
|
Record name | Methyl 2-fluoro-5-(2-oxo-1,2-dihydropyridin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine | |
CAS RN |
1261997-63-0 |
Source
|
Record name | Methyl 2-fluoro-5-(2-oxo-1,2-dihydropyridin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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